4-Iodo-6-phenylthieno[2,3-d]pyrimidine

Organic Synthesis Metalation Chemistry Barbier Conditions

Medicinal chemistry teams often face inefficient C4-functionalization of thienopyrimidine scaffolds, requiring impractical cryogenic lithiation (-76°C). 4-Iodo-6-phenylthieno[2,3-d]pyrimidine (CAS 718615-92-0) solves this: • Room-temperature Mg-ate complex protocol enables scalable process development, eliminating cryogenic requirements. • The 4-iodo substituent provides superior reactivity for halogen-metal exchange vs. chloro/bromo analogs. • Validated hinge-binding scaffold for kinase inhibitor programs (EGFR/HER2, VEGFR-2). Supplied at ≥95% purity. Ships ambient globally. For R&D use only.

Molecular Formula C12H7IN2S
Molecular Weight 338.17
CAS No. 718615-92-0
Cat. No. B2569344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-6-phenylthieno[2,3-d]pyrimidine
CAS718615-92-0
Molecular FormulaC12H7IN2S
Molecular Weight338.17
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3I
InChIInChI=1S/C12H7IN2S/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H
InChIKeyKFSCOHGEHTZQLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-6-phenylthieno[2,3-d]pyrimidine (CAS 718615-92-0): Sourcing a High-Utility Thienopyrimidine Building Block for Synthetic Chemistry


4-Iodo-6-phenylthieno[2,3-d]pyrimidine (CAS 718615-92-0) is a heterocyclic building block within the thieno[2,3-d]pyrimidine class, featuring a molecular formula of C12H7IN2S and a molecular weight of 338.17 g/mol . The core scaffold is recognized as a versatile framework in medicinal chemistry, notably as a hinge-binding motif in kinase inhibitor design [1]. The compound's primary utility, as detailed in foundational synthetic literature, derives from the 4-iodo substituent, which serves as a critical functional handle for halogen-metal exchange reactions to generate nucleophilic intermediates for subsequent derivatization [2].

Why 4-Iodo-6-phenylthieno[2,3-d]pyrimidine (CAS 718615-92-0) Cannot Be Casually Replaced by Other Thienopyrimidine Analogs


Simple substitution of 4-Iodo-6-phenylthieno[2,3-d]pyrimidine with other 4-halothieno[2,3-d]pyrimidines (e.g., 4-chloro or 4-bromo) or purine analogs is not chemically equivalent. The specific electronic character of this compound—being highly π-deficient due to the fused thiophene and pyrimidine rings—fundamentally alters the conditions and success of key metalation reactions [1]. Literature directly contrasts its behavior with that of a 4-iodopurine derivative, demonstrating that the heightened π-deficiency of the thienopyrimidine core necessitates a more reactive magnesium 'ate' complex for efficient room-temperature halogen-metal exchange, whereas a purine analog required a different approach [1]. This dictates the choice of reagent, temperature, and overall synthetic feasibility, directly impacting a project's timeline and yield. The evidence below quantifies this differentiation.

4-Iodo-6-phenylthieno[2,3-d]pyrimidine (CAS 718615-92-0): Head-to-Head Comparative Evidence for Synthetic Utility


Room-Temperature Halogen-Metal Exchange: Magnesium Ate Complex vs. Organolithium

This compound requires a specific metalation strategy due to its high π-deficiency. Direct comparison shows that while an organolithium (nBuLi) intermediate only allows the reaction to proceed at -76 °C and leads to unacceptable side products (4-hydro and 4-alkyl derivatives), the use of a magnesium 'ate' complex (Bu3MgLi) enables the halogen-metal exchange to proceed efficiently at room temperature [1]. This is a direct head-to-head comparison of reaction conditions on the identical substrate.

Organic Synthesis Metalation Chemistry Barbier Conditions

Comparative Reactivity: Increased π-Deficiency vs. Purine Analog 9-Benzyl-6-iodopurine

The compound's π-deficiency is explicitly compared to that of a purine analog. The authors state that 4-iodo-6-phenylthieno[2,3-d]pyrimidine is 'significantly more π-deficient' than 9-benzyl-6-iodopurine [1]. Consequently, a previously reported, less reactive procedure for the purine derivative was predicted to be inefficient for the thienopyrimidine, necessitating the development of the more robust Barbier-type/magnesium 'ate' protocol.

Medicinal Chemistry Nucleoside Chemistry Heterocycle Functionalization

Validated Synthetic Yield: Barbier-Type Addition to Aldehydes

The optimized protocol using the magnesium 'ate' complex provides a benchmark for synthetic planning. Under Barbier-type conditions, the metalated intermediate from this compound reacts with a range of aldehydes (both aliphatic and aromatic) to form the corresponding secondary alcohols in moderate overall yields of 25-62% [1]. This provides a quantifiable performance range for initial feasibility assessments.

Organic Synthesis Process Chemistry Yield Optimization

Procurement-Driven Application Scenarios for 4-Iodo-6-phenylthieno[2,3-d]pyrimidine (CAS 718615-92-0)


Synthesis of Novel Kinase Inhibitor Libraries via C4-Derivatization

This compound is an ideal starting material for generating focused libraries of 4-substituted-6-phenylthieno[2,3-d]pyrimidines. This scaffold is a validated hinge-binding motif in kinase drug discovery, as demonstrated by its use in developing dual EGFR/HER2 inhibitors [1]. Procurement of this specific iodo-building block allows a medicinal chemistry team to efficiently explore chemical space at the 4-position through metalation chemistry, as established by Therkelsen et al., to install a diverse array of groups, thereby modulating kinase selectivity and potency [2].

Process Development for Room-Temperature C4-Functionalization

For chemical process R&D, this compound is the requisite starting material for developing scalable, room-temperature C4-functionalization protocols. The published methodology using a magnesium 'ate' complex eliminates the need for cryogenic conditions, offering a more practical and industrially relevant route compared to alternatives requiring -76 °C lithiation [2]. Procuring this specific iodinated building block is essential for replicating and optimizing this key reaction sequence.

Investigating Structure-Reactivity Relationships in π-Deficient Heterocycles

This specific compound serves as a valuable probe for academic and industrial research groups studying metalation chemistry. Its documented high π-deficiency, which distinguishes it from less electron-poor systems like 4-iodopurines, makes it a crucial model substrate for investigating and comparing the effectiveness of novel metalating agents (e.g., new 'ate' complexes) [2]. Procuring this compound is necessary for benchmarking new methodologies against the established Barbier-type protocol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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